Maridomycin III
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Overview
Description
Maridomycin is a macrolide antibiotic derived from the fermentation broth of Streptomyces hygroscopicus . It is known for its strong antibacterial activity against gram-positive bacteria and some gram-negative bacteria . Maridomycin is particularly effective against clinical isolates of Staphylococcus aureus that are resistant to other antibiotics like erythromycin .
Preparation Methods
Maridomycin is typically isolated from the fermentation broth of Streptomyces hygroscopicus . The process involves extracting the compound with ethyl acetate at pH 8, transferring it to water at pH 3, and then back to ethyl acetate at pH 8 . The ethyl acetate extract is concentrated, and the crude material is crystallized from benzene . Industrial production methods follow similar extraction and crystallization processes to obtain maridomycin in pure form .
Chemical Reactions Analysis
Maridomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the colorimetric determination of maridomycin, which involves the reaction of its epoxy group with picric acid in ethyl acetate . This reaction produces a product with absorption maxima at 415 and 475-480 nm in alkali . Common reagents used in these reactions include ethyl acetate, picric acid, and potassium hydroxide . The major products formed from these reactions are derivatives of maridomycin with modified functional groups .
Scientific Research Applications
Maridomycin has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of macrolide antibiotics . In biology, maridomycin is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, maridomycin is explored for its potential to treat infections caused by antibiotic-resistant bacteria . Additionally, maridomycin has industrial applications in the production of other macrolide antibiotics and related compounds .
Mechanism of Action
Maridomycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis . This action prevents the bacteria from growing and replicating, ultimately leading to their death . The molecular targets of maridomycin include the 50S subunit of the bacterial ribosome . The pathways involved in its mechanism of action are related to the inhibition of peptide bond formation and the disruption of bacterial protein synthesis .
Comparison with Similar Compounds
Maridomycin is similar to other macrolide antibiotics such as erythromycin, josamycin, and kitasamycin . maridomycin is unique in its ability to inhibit the growth of certain antibiotic-resistant strains of Staphylococcus aureus . Other similar compounds include leucomycin, carbomycin, and SF-8373 . Maridomycin’s distinctiveness lies in its specific antibacterial spectrum and its stability in various pH conditions .
Properties
Molecular Formula |
C41H67NO16 |
---|---|
Molecular Weight |
830 g/mol |
IUPAC Name |
[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+ |
InChI Key |
FFXJTOKFQATYBI-BUHFOSPRSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Isomeric SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Synonyms |
maridomycin III |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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